REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5](=[O:26])[C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([NH:13][C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])=[CH:8][C:7]=1[O:24][CH3:25]>O1CCOCC1>[CH2:17]([O:16][C:14]([NH:13][C:9]1[C:10]([Cl:12])=[CH:11][C:6]([C:5]([OH:26])=[O:4])=[C:7]([O:24][CH3:25])[CH:8]=1)=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
benzoic acid methyl ester
|
Quantity
|
72.1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)Cl)NC(=O)OCC1=CC=CC=C1)OC)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic solvent removed under a vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water
|
Type
|
FILTRATION
|
Details
|
The heading compound is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |